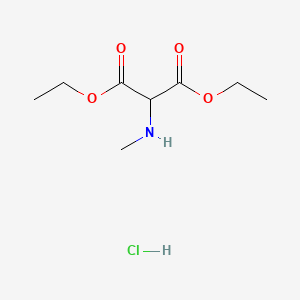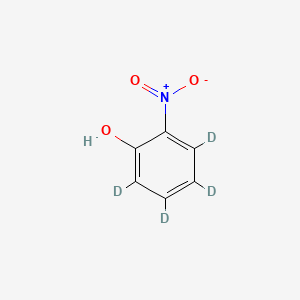
4-Chloroquinoline-2-carbonitrile
Übersicht
Beschreibung
4-Chloroquinoline-2-carbonitrile is a chemical compound with the CAS Number: 4552-43-6 . It has a molecular weight of 188.62 and is typically in powder form .
Synthesis Analysis
The synthesis of this compound involves a reaction of 2,4-dichloroquinoline with zinc cyanide and Pd(PPh3)4 . The reaction mixture is stirred at 120 °C for 1 hour, then a saturated NH4Cl solution is added and the mixture is extracted with ethyl acetate .Molecular Structure Analysis
The IUPAC name for this compound is 4-chloro-2-quinolinecarbonitrile . The InChI code for this compound is 1S/C10H5ClN2/c11-9-5-7(6-12)13-10-4-2-1-3-8(9)10/h1-5H .Physical And Chemical Properties Analysis
This compound has a melting point of 109 °C and a predicted boiling point of 320.4±22.0 °C . The predicted density is 1.36±0.1 g/cm3 . It has a predicted pKa of -2.08±0.50 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
4-Chloroquinoline-2-carbonitrile and its derivatives have diverse applications in synthesis and chemical reactions. They have been successfully used in the production of biologically active compounds, with reactions subdivided into groups covering various chloro and cyano substituents (Mekheimer et al., 2019).
Optoelectronic and Charge Transport Properties
Research on hydroquinoline derivatives, including this compound, reveals significant insights into their structural, electronic, optical, and charge transport properties. These properties are crucial for developing efficient multifunctional materials (Irfan et al., 2020).
Spectroscopic and Photophysical Studies
New fluorescent compounds containing this compound have been synthesized and studied for their spectroscopic, electronic, and photophysical properties. Their nonlinear optical properties and interaction with solvents make them potential materials for various applications (Singh et al., 2017).
Catalysis and Biological Interest
Palladium-catalyzed synthesis using this compound derivatives has led to the creation of functionalized quinolines of biological interest. This synthesis method allows for the creation of products with temperature-dependent ratios, offering versatility in application (Wang et al., 2015).
Photochemical Reactions
This compound is used in photochemical reactions to synthesize various novel compounds. Its photolysis in specific conditions leads to the formation of unique quinoline derivatives (Kaneko et al., 1974).
Novel Heterocyclic Systems
The compound's reactivity has enabled the synthesis of new heterocyclic ring systems, expanding the possibilities in the field of organic chemistry (Mekheimer, 1999).
Antitumor Activity and Protein Binding
Some derivatives of this compound exhibit antitumor activity. Their ability to bind specific proteins is being explored for potential therapeutic strategies, particularly in diseases like colorectal cancer (Mansour et al., 2021).
Cascade Reactions for Synthesis
Copper-catalyzed cascade reactions involving this compound lead to the synthesis of complex quinoline derivatives. This method is significant for its efficiency and use of readily available reagents (Singh et al., 2018).
Inhibitors of Kinase Activity
This compound derivatives have been optimized as inhibitors of human epidermal growth factor receptor-2 kinase. Their development is significant in cancer therapy, with some compounds undergoing clinical trials (Tsou et al., 2005).
Corrosion Inhibition
Computational studies show that certain this compound derivatives are effective corrosion inhibitors for metals. Their adsorption and inhibition properties are crucial for applications in material science (Erdoğan et al., 2017).
Cytotoxicity Studies
Structural, spectral, and computational studies of this compound derivatives have been performed to evaluate their cytotoxicity, particularly against various cancer cell lines (Mansour et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Quinoline derivatives, including 4-Chloroquinoline-2-carbonitrile, are widely used in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are present in numerous biological compounds and have shown potential as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV agents . Therefore, it is expected that research into the synthesis and applications of these compounds will continue to be a significant area of interest .
Eigenschaften
IUPAC Name |
4-chloroquinoline-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-9-5-7(6-12)13-10-4-2-1-3-8(9)10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVAHLPRNFKXBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40482068 | |
| Record name | 4-CHLORO-2-CYANOQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40482068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4552-43-6 | |
| Record name | 4-CHLORO-2-CYANOQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40482068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloroquinoline-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[4-fluoro-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1357053.png)

![3'-Chloro-4'-methyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1357055.png)


